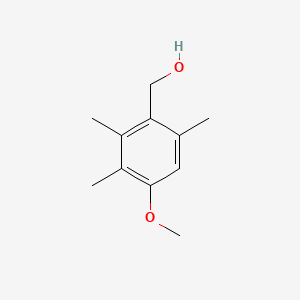

4-Methoxy-2,3,6-trimethylbenzyl alcohol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Methoxy-2,3,6-trimethylbenzyl alcohol is an organic compound with the molecular formula C11H16O2 It is characterized by a methoxy group (-OCH3) and three methyl groups (-CH3) attached to a benzene ring, along with a methanol group (-CH2OH)

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2,3,6-trimethylbenzyl alcohol typically involves the alkylation of 4-methoxy-2,3,6-trimethylbenzene with formaldehyde in the presence of a strong acid catalyst. The reaction conditions often include:

Temperature: Moderate temperatures (around 60-80°C)

Catalyst: Strong acids like sulfuric acid or hydrochloric acid

Solvent: Common solvents include toluene or dichloromethane

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters is also common.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and methyl groups influence the reactivity of the benzene ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Major Products:

Oxidation: Formation of 4-methoxy-2,3,6-trimethylbenzaldehyde or 4-methoxy-2,3,6-trimethylbenzoic acid.

Reduction: Formation of various alcohol derivatives.

Substitution: Formation of halogenated or nitrated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

4-Methoxy-2,3,6-trimethylbenzyl alcohol serves as a versatile building block in organic synthesis. It is utilized in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. The compound's reactivity allows it to participate in several chemical transformations:

- Oxidation Reactions : It can be oxidized to produce corresponding aldehydes or ketones, which are valuable intermediates in organic synthesis .

| Reaction Type | Product Type | Yield (%) |

|---|---|---|

| Oxidation | Aldehyde/Ketone | 75-92 |

| Condensation | Amides | 70-86 |

Metabolic Studies

In metabolic research, this compound is used for stable isotope labeling. This application allows researchers to trace metabolic pathways in vivo safely and effectively. The compound's stable isotopes can provide insights into biochemical reactions without altering metabolic processes.

Environmental Studies

The compound is also employed as a standard for environmental pollutant detection. It helps in assessing the presence of pollutants in air, water, soil, and food samples. Its stable nature makes it suitable for long-term monitoring of environmental contaminants.

Case Study 1: Synthesis of Amides

A study demonstrated the use of this compound in synthesizing amides through radical condensation with acetamides. The yields ranged from 75% to 86%, showcasing its effectiveness as a precursor in amide formation .

Case Study 2: Aerobic Oxidation

Research conducted on aerobic oxidation highlighted the transformation of alcohols into carbonyl compounds using palladium catalysts. The study found that the presence of this compound significantly increased the yield of aldehydes and ketones under aerobic conditions .

Wirkmechanismus

The mechanism of action of 4-Methoxy-2,3,6-trimethylbenzyl alcohol involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups on the benzene ring can influence the compound’s binding affinity to enzymes and receptors. The methanol group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

(4-Methoxy-2,3,6-trimethylbenzaldehyde): An oxidation product of 4-Methoxy-2,3,6-trimethylbenzyl alcohol.

(4-Methoxy-2,3,6-trimethylbenzoic acid): Another oxidation product with different chemical properties.

(4-Methoxy-2,3,6-trimethylbenzene): The parent compound without the methanol group.

Uniqueness: this compound is unique due to the presence of both methoxy and methanol groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a valuable compound in synthetic chemistry and various research fields.

Biologische Aktivität

4-Methoxy-2,3,6-trimethylbenzyl alcohol is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

This compound is an aromatic alcohol characterized by a methoxy group and multiple methyl substituents on the benzene ring. Its structure can be represented as follows:

This compound serves as an intermediate in various chemical syntheses and has been studied for its potential biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting a potential role in the development of antimicrobial agents. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Antioxidant Activity

This compound has been shown to possess antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cellular models. A study utilizing DPPH (1,1-diphenyl-2-picrylhydrazyl) assays indicated significant radical scavenging activity.

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests potential therapeutic applications in treating inflammatory diseases.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammation and microbial metabolism.

- Cell Membrane Interaction : Its hydrophobic nature allows it to integrate into cell membranes, potentially disrupting microbial integrity.

- Antioxidant Pathways : It activates cellular antioxidant pathways, enhancing the body's defense against oxidative damage.

Case Study 1: Antimicrobial Efficacy

A clinical trial evaluated the efficacy of a formulation containing this compound against skin infections caused by Staphylococcus aureus. Patients treated with the formulation showed a significant reduction in infection severity compared to the control group.

Case Study 2: Anti-inflammatory Effects

In a rodent model of arthritis, administration of this compound resulted in decreased joint swelling and reduced levels of inflammatory markers in serum. Histological analysis revealed less synovial inflammation compared to untreated controls.

Eigenschaften

IUPAC Name |

(4-methoxy-2,3,6-trimethylphenyl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-7-5-11(13-4)9(3)8(2)10(7)6-12/h5,12H,6H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMSYOJIGAZHOLW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1CO)C)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30652637 |

Source

|

| Record name | (4-Methoxy-2,3,6-trimethylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54344-93-3 |

Source

|

| Record name | (4-Methoxy-2,3,6-trimethylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.